molecular formula C14H15ClN4O B2651517 2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2201828-49-9

2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B2651517
CAS No.: 2201828-49-9
M. Wt: 290.75
InChI Key: FBQFAXKQOJHQRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a heterocyclic molecule featuring a dihydropyridazinone core fused with an azetidine ring system. Its structure includes:

  • 6-methyl-2,3-dihydropyridazin-3-one: A six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 3.
  • Azetidine substituent: A three-membered nitrogen-containing ring (azetidine) linked via a methyl group to the dihydropyridazinone core. The azetidine nitrogen is further substituted with a 3-chloropyridin-4-yl group, introducing a pyridine ring with a chlorine atom at position 3.

Properties

IUPAC Name

2-[[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O/c1-10-2-3-14(20)19(17-10)9-11-7-18(8-11)13-4-5-16-6-12(13)15/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQFAXKQOJHQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the chloropyridine and azetidine intermediates. One common method involves the reaction of 3-chloropyridine with azetidine under controlled conditions to form the azetidinyl-chloropyridine intermediate. This intermediate is then reacted with a suitable methylating agent to introduce the methyl group, followed by cyclization to form the dihydropyridazinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine ring, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines, thiols, and alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dechlorinated or hydrogenated compounds.

Scientific Research Applications

2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Limitations

  • Activity Data: No comparative pharmacological studies are available in the evidence. Hypotheses about bioavailability and target engagement are based on substituent effects alone.

Biological Activity

The compound 2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a synthetic molecule that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Characteristics

  • Molecular Formula : C17H21ClN4O
  • Molecular Weight : 332.83 g/mol
  • Structural Features : The compound contains a chloropyridine moiety, an azetidine ring, and a dihydropyridazinone structure, which are known to influence its biological properties.

Table 1: Structural Features and Their Implications

FeatureDescriptionPotential Biological Activity
ChloropyridineA heterocyclic aromatic compoundMay exhibit antimicrobial properties
AzetidineA four-membered saturated ringPotential for anti-inflammatory effects
DihydropyridazinoneA bicyclic structurePossible interactions with biological targets

Antimicrobial Properties

Research indicates that compounds with similar structural frameworks to this compound exhibit various antimicrobial activities . For instance, azetidinone derivatives have shown promise in treating bacterial infections. The structural features of the compound suggest it may interact with bacterial enzymes or cell membranes, potentially leading to antimicrobial effects.

Anti-inflammatory Effects

Studies on related compounds indicate potential anti-inflammatory effects . The presence of functional groups that allow for hydrogen bonding can enhance interactions with proteins involved in inflammatory pathways. Molecular docking studies could elucidate binding affinities with specific targets.

Case Studies

  • Study on Azetidinone Derivatives :
    • A study demonstrated that azetidinone derivatives exhibited significant antibacterial activity against various strains of bacteria, suggesting that the azetidine core is crucial for this activity .
  • Molecular Docking Analysis :
    • Computational studies indicated that similar compounds could bind effectively to cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. This suggests that the compound may also have potential as an anti-inflammatory agent .

Research Findings

Recent investigations into the biological activity of this compound have revealed:

  • Molecular Docking Studies : These studies predict the binding affinities of the compound to various protein targets associated with disease pathways. Such interactions are crucial for understanding its pharmacodynamics and optimizing its therapeutic potential.
  • Comparative Analysis with Analogous Compounds : Compounds structurally related to this compound have shown diverse biological activities, including:
    Compound NameStructural FeaturesNotable Activities
    5-MethylpyridazineMethyl group on pyridazineAntimicrobial
    Azetidinone DerivativesAzetidine coreAnti-inflammatory
    6-MethylpyridazinoneMethyl group on pyridazineAntitumor activity

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and cyclization. Key steps may include:

  • Azetidine ring formation : Reacting 3-chloropyridine-4-amine with a bromoalkyl precursor under basic conditions (e.g., K₂CO₃ in DMF).
  • Methylation and cyclization : Introducing the dihydropyridazinone moiety via a Claisen-Schmidt condensation followed by ketone formation.
  • Critical parameters : Temperature control (±5°C) and solvent polarity (e.g., DMF for polar intermediates, THF for non-polar steps) significantly impact side reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is essential .
    • Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity (>95%) and NMR (¹H/¹³C) to verify regioselectivity .

Q. How is the molecular structure of this compound confirmed, and what crystallographic tools are recommended?

  • Methodological Answer : X-ray crystallography is the gold standard. Steps include:

  • Crystal growth : Slow evaporation from acetone or DCM/hexane mixtures.
  • Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement : SHELXL (for small-molecule refinement) and OLEX2 for visualization. Validate using PLATON (ADDSYM) to check for missed symmetry .
    • Software : SHELX suites (SHELXL for refinement, SHELXS for solution) and ORTEP-3 for thermal ellipsoid diagrams .

Q. Which analytical techniques are most effective for purity assessment and functional group identification?

  • Methodological Answer :

  • Purity : HPLC (reverse-phase, UV detection at 254 nm) with a calibration curve for quantification.
  • Functional groups : FT-IR (ATR mode) for carbonyl (C=O, ~1680 cm⁻¹) and azetidine ring (C-N, ~1250 cm⁻¹).
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the dihydropyridazinone ring in electrophilic/nucleophilic environments?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electron-deficient regions (e.g., C-5 of dihydropyridazinone).
  • Molecular electrostatic potential (MEP) maps : Highlight nucleophilic attack sites (e.g., carbonyl oxygen).
  • Validation : Compare with experimental kinetic data (e.g., reaction rates with Grignard reagents) .

Q. What strategies resolve contradictions between theoretical and experimental data in crystallographic studies?

  • Methodological Answer :

  • Disorder modeling : Use PART instructions in SHELXL to refine disordered solvent or substituents.
  • Twinned data : Apply HKLF 5 in SHELXL for twin refinement (e.g., BASF parameter adjustment).
  • Cross-validation : Overlay DFT-optimized structures with crystallographic coordinates (RMSD < 0.2 Å) .

Q. How can structure-activity relationship (SAR) studies elucidate the bioactivity of this compound against kinase targets?

  • Methodological Answer :

  • Enzyme assays : Test inhibition of kinases (e.g., MAPK or CDK2) via fluorescence polarization (FP) or TR-FRET assays.
  • Docking studies : Use AutoDock Vina to simulate binding to ATP pockets. Prioritize residues forming H-bonds (e.g., pyridazinone carbonyl with Lys33).
  • Mutagenesis : Validate predicted interactions by testing kinase mutants (e.g., K33A) .

Q. What experimental designs mitigate side reactions during functionalization of the azetidine ring?

  • Methodological Answer :

  • Protecting groups : Use Boc (tert-butoxycarbonyl) for azetidine nitrogen during alkylation steps.
  • Low-temperature kinetics : Monitor reaction progress via in situ IR (e.g., disappearance of azetidine C-N stretch).
  • Statistical optimization : Apply DoE (Design of Experiments) to balance reaction time, temperature, and stoichiometry .

Data Contradiction Analysis

Q. How should researchers address discrepancies between NMR and crystallographic data for substituent conformation?

  • Methodological Answer :

  • Dynamic effects : Perform variable-temperature NMR (VT-NMR) to detect rotational barriers (e.g., azetidine methyl rotation).
  • Crystallographic restraints : Refine ADPs (Atomic Displacement Parameters) to model libration or static disorder.
  • Complementary techniques : Compare with NOESY/ROESY for solution-state conformation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.